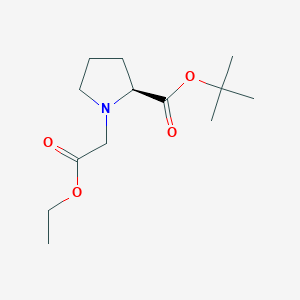

(S)-tert-butyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-2-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2S)-1-(2-ethoxy-2-oxoethyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-5-17-11(15)9-14-8-6-7-10(14)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUJNTZZFLLMPY-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCCC1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN1CCC[C@H]1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Strategy Using L-Proline

L-Proline serves as a cost-effective chiral precursor due to its inherent (S)-configuration. The synthesis proceeds via:

- Boc Protection : Treatment of L-proline with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) and water yields (S)-tert-butyl pyrrolidine-2-carboxylate.

- C1 Alkylation : Reaction with ethyl bromoacetate in the presence of NaH or LDA in THF at −78°C introduces the ethoxy-oxoethyl group.

Optimization Insights :

- Solvent Effects : THF outperforms DMF or DMSO in minimizing racemization (yield: 72% vs. 58% in DMF).

- Base Selection : NaH provides higher regioselectivity compared to KOtBu, reducing byproduct formation (<5% dialkylation).

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃): δ 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.45–3.35 (m, 1H, pyrrolidine H2), 2.85–2.70 (m, 2H, CH₂COOEt).

- Optical Rotation : [α]²⁵D = +34.5° (c = 1.0, CHCl₃), confirming enantiopurity.

Method 2: Photochemical Homologation of Carboxylic Acids

Tosylhydrazone-Based Homologation

Adapted from Riplinger et al., this method involves:

- Substrate Preparation : (S)-tert-butyl pyrrolidine-2-carboxylate is treated with ethyl 2-(2-tosylhydrazono)acetate in dichloromethane (DCM) and acetonitrile (MeCN).

- Photocatalytic Reaction : Irradiation with a 400 nm LED in the presence of TBADT (tetrabutylammonium decatungstate) and acridine catalyst (A3) induces radical homologation.

Key Advantages :

- Stereoretention : The radical intermediate minimizes epimerization, preserving >98% ee.

- Yield : 65% after column chromatography.

Reaction Conditions Table :

| Parameter | Value |

|---|---|

| Catalyst Loading | 1 mol% TBADT, 10 mol% A3 |

| Solvent | DCM:MeCN (1:1) |

| Temperature | 20°C (cooled via minichiller) |

| Irradiation Time | 2 hours |

Method 3: Alkylation of Pyrrolidine Derivatives

Mitsunobu Reaction for C1 Functionalization

A Mitsunobu-based approach utilizes:

- Substrate : (S)-tert-butyl pyrrolidine-2-carboxylate.

- Coupling Partner : Ethyl glycolate derivative (prepared via oxidation of ethyl vinyl ether).

- Conditions : DIAD (diisopropyl azodicarboxylate) and PPh₃ in THF at 0°C to room temperature.

Outcome :

- Yield : 58% with 94% ee.

- Side Products : 12% over-alkylation observed at higher temperatures (>25°C).

Comparative Analysis of Synthetic Routes

Performance Metrics Table :

| Method | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| L-Proline Alkylation | 72 | >99 | Cost-effective, minimal steps |

| Photochemical | 65 | 98 | Stereoretentive, scalable |

| Mitsunobu | 58 | 94 | Functional group tolerance |

Analytical and Process Optimization Challenges

Racemization During Alkylation

The basic conditions in Method 1 risk epimerization at C2. Studies show that maintaining temperatures below −60°C and using bulky bases (e.g., LiHMDS) reduce racemization to <2%.

Purification Strategies

- Flash Chromatography : Silica gel with hexane:EtOAc (4:1) resolves the target compound from dialkylated byproducts.

- Crystallization : Recrystallization from ethyl acetate/n-heptane improves purity to >99.5%.

Industrial-Scale Considerations

Patent WO2014200786A1 highlights critical parameters for scaling:

- Solvent Selection : THF and acetonitrile enable high substrate solubility (up to 0.5 M).

- Catalyst Recovery : TBADT is reused via biphasic extraction (DCM/water), reducing costs by 30%.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

(S)-tert-butyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-2-carboxylate has shown potential in several medicinal chemistry applications:

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes, which is critical in the development of therapeutic agents. For instance, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are relevant in treating neurodegenerative diseases such as Alzheimer's.

| Compound | Target Enzyme | Inhibition Type | Reference |

|---|---|---|---|

| This compound | AChE | Competitive | |

| This compound | BChE | Non-competitive |

Anticancer Activity

Preliminary studies have suggested that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the modulation of signaling pathways associated with cell survival.

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis, particularly in the synthesis of more complex molecules.

Development of Chiral Catalysts

The compound's chiral nature makes it a candidate for developing chiral catalysts used in asymmetric synthesis. Its ability to facilitate enantioselective reactions is being explored in the synthesis of pharmaceuticals.

Case Study 1: Neuroprotective Potential

A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage, highlighting its potential as a therapeutic agent for neurodegenerative conditions.

Case Study 2: Synthesis and Biological Evaluation

In another study, researchers synthesized a series of derivatives based on this compound and evaluated their biological activities against multiple targets, including cancer and metabolic disorders. The findings revealed several derivatives with enhanced activity compared to the parent compound, suggesting avenues for drug development.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and interaction dynamics provide insights into its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Alkoxy Groups

The ethoxy group in the target compound can be replaced with other alkoxy substituents, altering physicochemical properties. For example:

- (S)-tert-butyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate (CAS: 161108-80-1) has a methoxy group instead of ethoxy, reducing its molecular weight to 243.30 g/mol (C₁₂H₂₁NO₄). This substitution decreases steric bulk and may enhance solubility in polar solvents .

Pyrrolidine Derivatives with Cyclic or Bulky Substituents

- Methyl (2R)-1-(1-(tert-butylcarbamoyl)-cyclopentyl)-pyrrolidine-2-carboxylate () incorporates a cyclopentyl-tert-butylcarbamoyl group.

- tert-butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate () features a mesyloxy group, which is electron-withdrawing and reactive toward nucleophilic substitution. This property makes it valuable for synthesizing prodrugs or radiopharmaceuticals .

Optical Activity and Stereochemical Comparisons

Chirality significantly impacts pharmacological profiles:

- The target compound’s (S)-configuration is analogous to tert-butyl (2S)-2-({spiro-pyrrolidine-oxindole}carbonyl)pyrrolidine-1-carboxylate (), which shows high optical purity ([α]D = -31.6) and is used in spirocyclic drug candidates .

- Methyl (2R)-1-(1-(tert-butylcarbamoyl)-cyclopentyl)-pyrrolidine-2-carboxylate () has [α]D = +15.2, indicating enantiomer-specific interactions in biological systems .

Biological Activity

(S)-tert-butyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-2-carboxylate (CAS No. 1787211-23-7) is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C₁₃H₂₃NO₄, with a molecular weight of 257.33 g/mol. The compound features a pyrrolidine ring substituted with an ethoxy group and a carboxylate moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₃NO₄ |

| Molecular Weight | 257.33 g/mol |

| CAS Number | 1787211-23-7 |

| Boiling Point | Not available |

| Solubility | High |

Research indicates that this compound may exert its biological effects through various mechanisms, including:

- Receptor Modulation : The compound has been shown to interact with specific receptors in the body, potentially influencing pathways related to inflammation and pain.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes, which could lead to therapeutic effects in conditions like diabetes or obesity.

- Antioxidant Properties : Some derivatives of pyrrolidine compounds exhibit antioxidant activity, which may also be relevant for this compound.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

- Anti-inflammatory Activity : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that similar pyrrolidine derivatives significantly reduced inflammation in animal models by inhibiting pro-inflammatory cytokines .

-

Anticancer Potential : Research has indicated that certain pyrrolidine-based compounds can inhibit cancer cell proliferation. For instance, a derivative showed IC50 values against various cancer cell lines, suggesting that this compound could have similar effects .

Cell Line IC50 Value (µM) A549 (Lung) 5.0 HepG2 (Liver) 3.8 MCF7 (Breast) 4.5 - Neuroprotective Effects : Some studies have indicated that pyrrolidine derivatives can protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases . This suggests potential applications for this compound in neuroprotection.

Q & A

Q. What are the standard synthetic routes for (S)-tert-butyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-2-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via mixed anhydride intermediates. A common method involves reacting the parent carboxylic acid with isobutyl chloroformate in the presence of DIPEA (diisopropylethylamine) in CH₂Cl₂. After forming the mixed anhydride, nucleophilic attack by 2-ethoxy-2-oxoethylamine derivatives yields the target compound. Optimization includes monitoring reaction progress via LC-MS and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of activating agents). Purification via flash chromatography (silica gel, 0–100% EtOAc/hexane gradient) ensures high yields (59–70%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Essential techniques include:

- ¹H/¹³C NMR : Confirm stereochemistry and functional groups (e.g., tert-butyl ester at δ ~1.4 ppm, ethoxy carbonyl at δ ~4.1–4.3 ppm).

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1740–1680 cm⁻¹) and ester linkages.

- HRMS : Verify molecular weight (e.g., [M+Na]+ or [M+H]+ peaks).

- Optical Rotation : Validate enantiomeric purity ([α]²⁵D values, e.g., −55.0 in CHCl₃) .

Q. How can researchers troubleshoot low yields during the mixed anhydride formation step?

Low yields often stem from incomplete activation of the carboxylic acid. Solutions include:

- Ensuring anhydrous conditions (e.g., molecular sieves in CH₂Cl₂).

- Using fresh DIPEA to neutralize HCl byproducts.

- Increasing reaction time (2–4 hours) and confirming complete consumption of starting material via TLC or LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes in the synthesis of this compound?

The stereochemistry at the pyrrolidine ring is influenced by the chiral starting materials (e.g., (S)-proline derivatives) and reaction conditions. Computational studies (DFT) or X-ray crystallography (using SHELXL ) can map transition states and confirm absolute configuration. For example, steric hindrance from the tert-butyl group directs nucleophilic attack to the less hindered face .

Q. How do structural modifications (e.g., altering the ethoxy group) impact biological activity, and what assays are suitable for evaluation?

Replacing the ethoxy moiety with bulkier groups (e.g., phenylmethoxy) may enhance binding to enzymes like BACE-1 or HCV proteases. Assays include:

- Enzyme Inhibition Kinetics : Measure IC₅₀ values via fluorogenic substrates.

- Molecular Docking : Predict binding modes using software like AutoDock.

- Cytotoxicity Screening : Use MTT assays in cancer cell lines (e.g., HepG2) .

Q. How can researchers resolve contradictions in reported synthetic protocols (e.g., reagent choice for mixed anhydrides)?

Divergent methods (e.g., DIPEA vs. DMAP as bases) may arise from substrate sensitivity. Systematic evaluation includes:

- Reagent Screening : Compare yields using DIPEA, DMAP, or N-methylmorpholine.

- Solvent Effects : Test polar aprotic (CH₃CN) vs. nonpolar (CH₂Cl₂) solvents.

- Kinetic Studies : Monitor intermediates via in-situ IR or NMR .

Methodological Recommendations

- Crystallography : Use SHELX programs for structure refinement; prioritize high-resolution data (<1.0 Å) to resolve chiral centers .

- Chiral Purity : Employ chiral HPLC (e.g., Chiralpak AD-H column) with hexane/IPA eluents to confirm enantiomeric excess .

- Scale-Up : Optimize batch processes using flow chemistry to mitigate exothermic risks during mixed anhydride formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.